molecular formula C9H7BClNO2 B2792287 (6-Chloroquinolin-4-yl)boronic acid CAS No. 1312794-10-7

(6-Chloroquinolin-4-yl)boronic acid

Cat. No.: B2792287
CAS No.: 1312794-10-7
M. Wt: 207.42
InChI Key: WLGIDSVNUPMIFY-UHFFFAOYSA-N
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Description

(6-Chloroquinolin-4-yl)boronic acid is a boronic acid derivative of quinoline, featuring a chlorine atom at the 6-position of the quinoline ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting 6-chloroquinoline with a boronic acid reagent under suitable conditions, such as using a boronic acid derivative and a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

  • Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Quinoline derivatives with higher oxidation states.

  • Reduction: Reduced quinoline derivatives.

Scientific Research Applications

(6-Chloroquinolin-4-yl)boronic acid is used in various scientific research applications:

  • Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

  • Biology: It can be used as a building block for the synthesis of biologically active molecules.

  • Industry: It is used in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents on the aromatic ring.

  • Quinoline Derivatives: Other quinoline derivatives with different functional groups.

Uniqueness: (6-Chloroquinolin-4-yl)boronic acid is unique due to its specific combination of the quinoline ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly cross-coupling reactions.

Biological Activity

(6-Chloroquinolin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, drawing from diverse research sources.

Synthesis

Recent studies have demonstrated efficient synthetic routes for borylated quinolines, including this compound. A notable method involves a palladium-catalyzed C-4 borylation using bis(pinacolato)diboron. This approach not only simplifies the synthesis but also allows for the transformation of borylated quinolines into various derivatives, including oxaboroles and trifluoroborate salts, which are crucial for developing inhibitors targeting homeodomain interacting protein kinase 2 (HIPK2), a key player in kidney fibrosis .

Anticancer Properties

This compound and its derivatives have shown promising anticancer properties. Research indicates that boronic acid compounds can induce cytotoxic effects against various cancer cell lines. For instance, modifications to the boronic acid structure have been linked to enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that these compounds may interact with cellular targets involved in tumor proliferation and survival .

Table 1: Cytotoxic Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-718.76 ± 0.62
Combretastatin A-4 analogMCF-7Varies
Phenstatin analogMCF-7Varies

Antibacterial Activity

Boronic acids, including this compound, exhibit antibacterial properties by acting as transition-state analogs that inhibit bacterial enzymes such as β-lactamases. These compounds can form reversible covalent bonds with active site serines in these enzymes, effectively mimicking their natural substrates and blocking bacterial growth. Studies have shown that certain boronic acids can significantly reduce the minimum inhibitory concentration (MIC) values against resistant strains of Escherichia coli and other pathogens .

Table 2: Antibacterial Activity of Boronic Acids

CompoundBacteriaMIC (mg/mL)
This compoundE. coli ATCC 259226.50
Other boronic acidsVariousVaries

The biological activity of this compound is attributed to its ability to interact with key biological targets:

  • Inhibition of Enzymatic Activity : The boronic acid moiety can inhibit enzymes critical for cancer cell survival and proliferation.
  • Disruption of Microtubule Dynamics : Some derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : Certain studies indicate that boron-containing compounds possess antioxidant activities, which could contribute to their therapeutic effects by mitigating oxidative stress in cells .

Case Studies

A case study focusing on the synthesis and evaluation of a series of boron-based compounds highlighted the structural modifications on the C ring of known anticancer agents. The introduction of a boronic acid group resulted in altered pharmacokinetic properties and enhanced selectivity towards cancerous cells while reducing toxicity toward normal cells .

Properties

IUPAC Name

(6-chloroquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGIDSVNUPMIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(C=CC2=NC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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